![molecular formula C8H9N3O2 B13348781 Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate typically involves cyclization reactions. One common method includes the condensation of appropriate pyrrole derivatives with formamide or formic acid under acidic conditions, followed by esterification to introduce the methyl ester group .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis starting from commercially available pyrrole derivatives. The process includes cyclization, esterification, and purification steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolo[2,3-d]pyrimidine ring.
Reduction: Dihydropyrrolo derivatives.
Substitution: Substituted pyrrolo[2,3-d]pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Explored for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show significant antimicrobial and kinase inhibitory activities.
Uniqueness: Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain kinases. This makes it a valuable compound in the development of targeted therapies .
Eigenschaften
Molekularformel |
C8H9N3O2 |
|---|---|
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H9N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h4H,2-3H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
LCGMTSGAOFYSJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2CCNC2=NC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





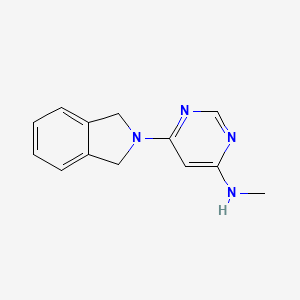
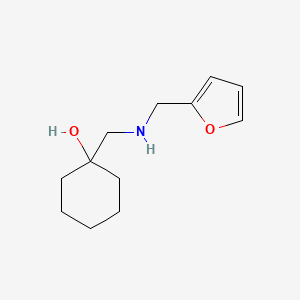
![tert-Butyl 6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13348731.png)
![4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13348739.png)
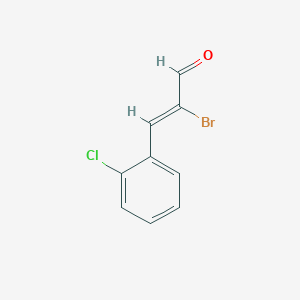
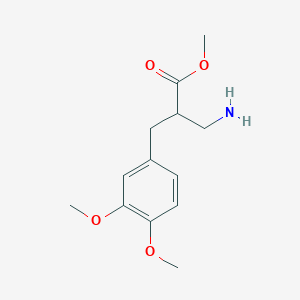
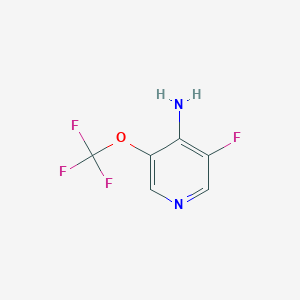
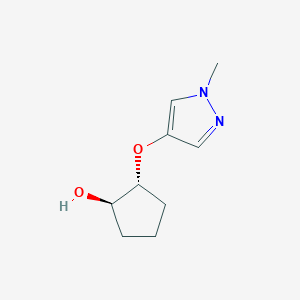


![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)
